![molecular formula C8H19N3O B2458152 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea CAS No. 1594972-39-0](/img/structure/B2458152.png)

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

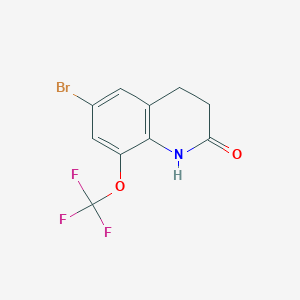

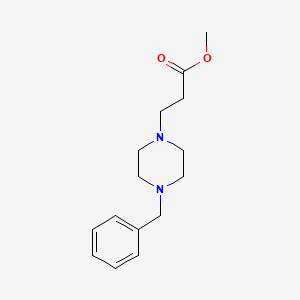

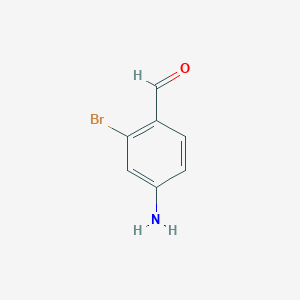

“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a chemical compound with the CAS Number: 1594972-39-0 . It has a molecular weight of 173.26 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as “N-[(3-dimethylamino)propyl]methacrylamide” (DMAPMA) have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 173.26 .Wissenschaftliche Forschungsanwendungen

Nanomedizin

Diese Verbindung wird in der elektrostatischen Assemblierung von Phagen und Nanomaterialien in der Nanomedizin verwendet . Es wird verwendet, um ein reaktives O-Acylisoharnstoff-Zwischenprodukt zu bilden, das dann stabile Amidbindungen bildet .

Arzneimittelverabreichung

Es wird bei der Entwicklung von Phagen-basierten Verabreichungssystemen für Medikamente verwendet . Diese Systeme sind so konzipiert, dass sie die Grenzen herkömmlicher Nanocarrier überwinden, wie z. B. mangelnde zellspezifische Zielsteuerung, Zytotoxizität und verringerte In-vivo-Transfektionswirksamkeit .

Gentherapie

Neben der Arzneimittelverabreichung wird die Verbindung auch zur Verabreichung von Genen verwendet . Die als Frachtverabreichungsvektoren verwendeten gentechnisch veränderten Phagen können die Verabreichungseffizienz verbessern .

Peptidsynthese

Die Verbindung wird in der Peptidsynthese verwendet . Sie spielt eine entscheidende Rolle bei der Bildung von Peptiden, kurzen Ketten aus Aminosäuremonomeren, die durch Peptidbindungen miteinander verbunden sind .

Herstellung von Immunkonjugaten

Es wird bei der Herstellung von Antikörpern wie Immunkonjugaten verwendet . Immunkonjugate sind Antikörper, die mit einer Nutzlast konjugiert sind, wie z. B. einem radioaktiven Isotop oder einem Toxin, das Zielzellen abtöten kann .

Synthese von Glycyrrhizinsäure-Aminosäure-Konjugaten

Die Verbindung wird bei der Synthese von Glycyrrhizinsäure-Aminosäure-Konjugaten verwendet . Diese Konjugate haben eine ausgeprägte antivirale Aktivität gegen verschiedene Viren gezeigt .

Herstellung von Cabergolin

Es wird bei der Herstellung von Cabergolin verwendet , einem Dopamin-Rezeptor-Agonisten, der zur Behandlung des Parkinson-Syndroms eingesetzt wird .

Krankheitstherapie

Die Verbindung wird bei der Anwendung von Phagen-basierten Verabreichungssystemen in der Krankheitstherapie verwendet . Diese Systeme können therapeutische Wirkstoffe an bestimmte Zellen oder Gewebe im Körper transportieren, wodurch die Wirksamkeit der Behandlung verbessert wird .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biomolecules . It acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained as a result .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be water-soluble , which can influence its absorption and distribution in the body.

Result of Action

The action of EDC results in the formation of amide bonds, which are crucial in the structure and function of proteins. It also enables the formation of phosphoesters, which are key components in many biological processes, including energy transfer and signal transduction .

Action Environment

The efficacy and stability of EDC are influenced by environmental factors such as pH and temperature. It is typically employed in the pH range of 4.0-6.0 . EDC is sensitive to moisture , and its stability decreases in the presence of strong acids and strong oxidizing agents .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Similar compounds are known to play a vital role in the immobilization of large biomolecules . This suggests that this compound may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are known to couple primary amines to carboxylic acids by creating an activated ester leaving group . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)propyl]-1,3-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXKRSANKLKRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594972-39-0 |

Source

|

| Record name | 3-[3-(dimethylamino)propyl]-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)

![tert-butyl N-[3,3-dioxo-9-(prop-2-enamido)-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2458083.png)

![2-Aminospiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2458087.png)

![Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2458088.png)

![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2458090.png)

![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)